molecular formula C17H17NO4S3 B256380 3-(1,1-Dioxidotetrahydro-3-thienyl)-5-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)methylene]-2-thioxo-1,3-thiazolidin-4-one

3-(1,1-Dioxidotetrahydro-3-thienyl)-5-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)methylene]-2-thioxo-1,3-thiazolidin-4-one

Cat. No. B256380
M. Wt: 395.5 g/mol
InChI Key: BRDLDJIYNJREKU-NVNXTCNLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(1,1-Dioxidotetrahydro-3-thienyl)-5-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)methylene]-2-thioxo-1,3-thiazolidin-4-one, also known as DMDDT, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields. The compound belongs to the thiazolidinone family and has a unique chemical structure that allows it to interact with biological systems in a specific way.

Mechanism of Action

The mechanism of action of 3-(1,1-Dioxidotetrahydro-3-thienyl)-5-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)methylene]-2-thioxo-1,3-thiazolidin-4-one is complex and involves multiple pathways. One of the main mechanisms of action is the inhibition of the proteasome, which leads to the accumulation of misfolded and damaged proteins in cells and eventually induces apoptosis. 3-(1,1-Dioxidotetrahydro-3-thienyl)-5-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)methylene]-2-thioxo-1,3-thiazolidin-4-one has also been shown to activate the PPAR pathway, which is involved in the regulation of lipid metabolism and inflammation. In addition, 3-(1,1-Dioxidotetrahydro-3-thienyl)-5-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)methylene]-2-thioxo-1,3-thiazolidin-4-one has been shown to interact with the cannabinoid receptor, which is involved in the regulation of pain, appetite, and mood.
Biochemical and Physiological Effects:
3-(1,1-Dioxidotetrahydro-3-thienyl)-5-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)methylene]-2-thioxo-1,3-thiazolidin-4-one has been shown to have various biochemical and physiological effects, depending on the target system and the concentration used. In cancer cells, 3-(1,1-Dioxidotetrahydro-3-thienyl)-5-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)methylene]-2-thioxo-1,3-thiazolidin-4-one induces apoptosis by inhibiting the proteasome activity and leading to the accumulation of misfolded and damaged proteins. In addition, 3-(1,1-Dioxidotetrahydro-3-thienyl)-5-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)methylene]-2-thioxo-1,3-thiazolidin-4-one has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and reducing the expression of anti-apoptotic proteins. In non-cancer cells, 3-(1,1-Dioxidotetrahydro-3-thienyl)-5-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)methylene]-2-thioxo-1,3-thiazolidin-4-one has been shown to have anti-inflammatory and anti-bacterial effects by inhibiting the activity of various enzymes and cytokines.

Advantages and Limitations for Lab Experiments

3-(1,1-Dioxidotetrahydro-3-thienyl)-5-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)methylene]-2-thioxo-1,3-thiazolidin-4-one has several advantages for lab experiments, including its high purity and stability, its ability to interact with specific biological systems, and its potential applications in various fields. However, 3-(1,1-Dioxidotetrahydro-3-thienyl)-5-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)methylene]-2-thioxo-1,3-thiazolidin-4-one also has some limitations, including its low solubility in water and its potential toxicity at high concentrations. Therefore, careful dosing and safety measures should be taken when working with 3-(1,1-Dioxidotetrahydro-3-thienyl)-5-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)methylene]-2-thioxo-1,3-thiazolidin-4-one in lab experiments.

Future Directions

There are several future directions for further research on 3-(1,1-Dioxidotetrahydro-3-thienyl)-5-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)methylene]-2-thioxo-1,3-thiazolidin-4-one, including the development of more efficient synthesis methods, the exploration of its potential applications in drug discovery and development, and the investigation of its interactions with various receptors and enzymes. In addition, more studies are needed to elucidate the mechanism of action of 3-(1,1-Dioxidotetrahydro-3-thienyl)-5-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)methylene]-2-thioxo-1,3-thiazolidin-4-one and its potential side effects in vivo. Overall, 3-(1,1-Dioxidotetrahydro-3-thienyl)-5-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)methylene]-2-thioxo-1,3-thiazolidin-4-one has the potential to be a valuable tool for scientific research and drug discovery in the future.

Synthesis Methods

3-(1,1-Dioxidotetrahydro-3-thienyl)-5-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)methylene]-2-thioxo-1,3-thiazolidin-4-one can be synthesized through a multi-step process, starting with the reaction of 2-methyl-2,3-dihydro-1-benzofuran-5-carbaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone. This intermediate is then reacted with 3-chloro-2,4-pentanedione to form the thiazolidinone ring. The final product is obtained by reacting the thiazolidinone intermediate with 3,4-dihydro-2H-thiopyran-3,5-dioxide. The synthesis method of 3-(1,1-Dioxidotetrahydro-3-thienyl)-5-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)methylene]-2-thioxo-1,3-thiazolidin-4-one has been optimized to yield high purity and high yield of the final product.

Scientific Research Applications

3-(1,1-Dioxidotetrahydro-3-thienyl)-5-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)methylene]-2-thioxo-1,3-thiazolidin-4-one has been studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmaceuticals. One of the main research areas is the development of 3-(1,1-Dioxidotetrahydro-3-thienyl)-5-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)methylene]-2-thioxo-1,3-thiazolidin-4-one as a potential anti-cancer agent. Studies have shown that 3-(1,1-Dioxidotetrahydro-3-thienyl)-5-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)methylene]-2-thioxo-1,3-thiazolidin-4-one can induce apoptosis in cancer cells by inhibiting the activity of the proteasome, which is responsible for the degradation of proteins in cells. 3-(1,1-Dioxidotetrahydro-3-thienyl)-5-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)methylene]-2-thioxo-1,3-thiazolidin-4-one has also been studied for its potential anti-inflammatory and anti-bacterial properties. In addition, 3-(1,1-Dioxidotetrahydro-3-thienyl)-5-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)methylene]-2-thioxo-1,3-thiazolidin-4-one has been explored as a potential ligand for various receptors, including the peroxisome proliferator-activated receptor (PPAR) and the cannabinoid receptor.

properties

Product Name

3-(1,1-Dioxidotetrahydro-3-thienyl)-5-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)methylene]-2-thioxo-1,3-thiazolidin-4-one

Molecular Formula

C17H17NO4S3

Molecular Weight

395.5 g/mol

IUPAC Name

(5Z)-3-(1,1-dioxothiolan-3-yl)-5-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C17H17NO4S3/c1-10-6-12-7-11(2-3-14(12)22-10)8-15-16(19)18(17(23)24-15)13-4-5-25(20,21)9-13/h2-3,7-8,10,13H,4-6,9H2,1H3/b15-8-

InChI Key

BRDLDJIYNJREKU-NVNXTCNLSA-N

Isomeric SMILES

CC1CC2=C(O1)C=CC(=C2)/C=C\3/C(=O)N(C(=S)S3)C4CCS(=O)(=O)C4

SMILES

CC1CC2=C(O1)C=CC(=C2)C=C3C(=O)N(C(=S)S3)C4CCS(=O)(=O)C4

Canonical SMILES

CC1CC2=C(O1)C=CC(=C2)C=C3C(=O)N(C(=S)S3)C4CCS(=O)(=O)C4

Origin of Product

United States

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